![molecular formula C12H12N2O B5663447 5-Methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one](/img/structure/B5663447.png)
5-Methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one
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Overview
Description
5-Methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and benzimidazole ring system, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of 5-Methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
5-Methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and proteins, thereby disrupting essential cellular processes . For example, it may inhibit DNA synthesis or interfere with protein-protein interactions, leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways involved can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
5-Methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one can be compared with other similar compounds such as pyrimido[1,2-a]benzimidazoles and imidazole-containing compounds . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of a fused pyridine ring . This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-13-10-4-2-3-5-11(10)14-7-6-9(15)8-12(13)14/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMHCCHJEGXKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=CC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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